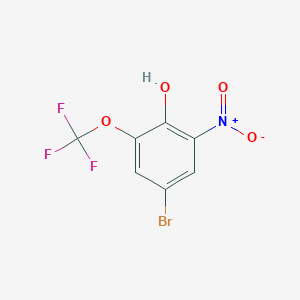

4-Bromo-2-nitro-6-(trifluoromethoxy)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H3BrF3NO4 |

|---|---|

Molecular Weight |

302.00 g/mol |

IUPAC Name |

4-bromo-2-nitro-6-(trifluoromethoxy)phenol |

InChI |

InChI=1S/C7H3BrF3NO4/c8-3-1-4(12(14)15)6(13)5(2-3)16-7(9,10)11/h1-2,13H |

InChI Key |

QTWVHINETJXMEZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)OC(F)(F)F)Br |

Origin of Product |

United States |

Chemical Transformations and Reactivity Profile of 4 Bromo 2 Nitro 6 Trifluoromethoxy Phenol

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SₑAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The rate and position of this substitution are heavily influenced by the existing substituents. libretexts.orgnih.gov In 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol, the hydroxyl group is a powerful activating ortho, para-director, while the bromo, nitro, and trifluoromethoxy groups are deactivating. libretexts.orgnih.gov

Further bromination of this compound introduces a second bromine atom onto the aromatic ring. The position of this electrophilic attack is determined by the directing effects of the substituents already present. The hydroxyl group strongly directs incoming electrophiles to the positions ortho and para to it. savemyexams.com In this molecule, the para position (C4) is already occupied by a bromine atom, and the two ortho positions (C2 and C6) are occupied by nitro and trifluoromethoxy groups, respectively.

Phenols are highly activated and can undergo halogenation even without a catalyst. google.com The directing power of the substituents must be considered to predict the outcome. The hydroxyl group is the most powerful activating group, directing to positions 2 and 6 (already substituted) and 4 (already substituted). The bromo group is a deactivating but ortho, para-director. The nitro and trifluoromethoxy groups are strongly deactivating and meta-directing. nih.govstudy.com The two vacant positions on the ring are C3 and C5. Both are meta to the powerful hydroxyl director. Electrophilic attack at C5 would be meta to the -NO₂ and -Br groups but ortho to the -OCF₃ group. Attack at C3 would be ortho to the -NO₂ group and meta to the -OCF₃ and -Br groups. Given the strong deactivating nature of all substituents except the hydroxyl group, further bromination would likely require forcing conditions. The precise regioselectivity would depend on a complex balance of these competing electronic and steric influences, but substitution is generally difficult on such a deactivated ring.

The introduction of an additional nitro group onto the this compound ring is an example of electrophilic aromatic substitution. Phenols are typically highly reactive towards nitration. chemguide.co.uk However, the target molecule is already substituted with three electron-withdrawing groups (-Br, -NO₂, -OCF₃), which significantly deactivates the ring towards further electrophilic attack. nih.gov

Direct nitration of phenols can be achieved with dilute nitric acid, but the presence of deactivating groups on this substrate would likely necessitate harsher conditions, such as a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). savemyexams.comresearchgate.net The directing effects of the existing substituents would govern the position of the incoming nitro group. As with bromination, the powerful ortho, para-directing hydroxyl group finds its activating positions already blocked. The remaining deactivating groups direct meta to themselves. Therefore, a new nitro group would be directed to positions C3 or C5. The strong deactivation of the ring makes further nitration challenging, and such reactions on highly substituted, electron-poor phenols are not common. For instance, nitration of similar compounds like 2-bromo-4-fluorophenol can be achieved using a sulfuric acid-nitric acid mixture. google.com

The susceptibility of the this compound ring to electrophilic attack is a result of the cumulative effects of its four substituents. These effects can be categorized as either activating or deactivating, and they also direct the position of substitution.

Hydroxyl (-OH) Group : This is a strongly activating group due to the ability of the oxygen's lone pairs to donate electron density to the aromatic ring through resonance. google.comsparkl.me This increases the ring's nucleophilicity, making it more attractive to electrophiles. It is a powerful ortho, para-director. libretexts.org

Bromo (-Br) Group : Halogens are deactivating due to their inductive electron-withdrawing effect. However, they are ortho, para-directing because their lone pairs can be donated to the ring through resonance, which helps to stabilize the intermediate carbocation formed during ortho and para attack. nih.gov

Nitro (-NO₂) Group : This is a very strong deactivating group. It withdraws electron density from the ring both by induction and by resonance. It is a meta-director. sarthaks.com

The combined effect of one strong activating group (-OH) and three deactivating groups (-Br, -NO₂, -OCF₃) results in a highly deactivated aromatic ring. The powerful activating effect of the hydroxyl group is largely negated by the electron-withdrawing nature of the other three substituents. Consequently, electrophilic aromatic substitution on this compound is expected to be significantly slower and require more forcing conditions compared to phenol (B47542) itself.

| Substituent | Position | Effect on Reactivity | Directing Effect |

|---|---|---|---|

| -OH (Hydroxyl) | 1 | Activating | Ortho, Para |

| -NO₂ (Nitro) | 2 | Deactivating | Meta |

| -Br (Bromo) | 4 | Deactivating | Ortho, Para |

| -OCF₃ (Trifluoromethoxy) | 6 | Deactivating | Meta |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on this compound can involve either the phenolic hydroxyl group or the displacement of a substituent on the ring.

The hydroxyl group of a phenol can act as a nucleophile in reactions such as esterification and etherification. However, its reactivity is influenced by the other substituents on the ring. The presence of multiple strong electron-withdrawing groups (-Br, -NO₂, -OCF₃) makes the phenolic proton significantly more acidic compared to unsubstituted phenol. vanderbilt.eduquora.com This is because these groups help to stabilize the resulting phenoxide anion by delocalizing the negative charge.

While the increased acidity facilitates the formation of the phenoxide ion, the nucleophilicity of this anion may be reduced due to the same electron-withdrawing effects that stabilize it. Nevertheless, the phenoxide can still react with electrophiles. For example, acylation with acid chlorides can form phenyl esters, and reaction with alkyl halides (Williamson ether synthesis) can form ethers. vanderbilt.edu Given the electron-deficient nature of the ring, reactions at the hydroxyl group, such as ether synthesis, are plausible under appropriate basic conditions. nih.gov

Nucleophilic aromatic substitution (SₙAr) is a key reaction for aryl halides bearing electron-withdrawing groups. libretexts.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized intermediate called a Meisenheimer complex. nih.gov The presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group is crucial for stabilizing this negatively charged intermediate and thus facilitating the reaction. echemi.comstackexchange.com

In this compound, the bromo group at C4 is the most likely leaving group. However, it lacks the necessary ortho/para electron-withdrawing groups for facile SₙAr. In contrast, if we consider the bromine at position 4, it has a nitro group and a trifluoromethoxy group ortho to it (at positions 2 and 6, respectively). While the prompt asks about the bromo-substituent, which is at C4, it is important to note that for SₙAr to readily occur at a halogen, strong electron-withdrawing groups must be ortho or para to it. In this molecule's specific numbering, the nitro group is ortho to the C-Br bond (at C2 relative to C1-OH, C4-Br), but para to the C-OH bond. The trifluoromethoxy group is also ortho to the C-OH bond. The critical relationship for activating the C4-Br bond for SₙAr would be electron-withdrawing groups at C3 and C5, which are not present. Therefore, direct nucleophilic displacement of the bromo-substituent at C4 is expected to be difficult under standard SₙAr conditions.

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of this compound is centered around the phenolic hydroxyl and the nitro functionalities.

The phenolic hydroxyl group, particularly in sterically hindered environments, can undergo oxidation to form phenoxy radicals. The presence of the bulky trifluoromethoxy group and the adjacent nitro group may provide a degree of steric hindrance around the hydroxyl group. The specific products of oxidation would depend on the oxidizing agent and reaction conditions, with possibilities including the formation of quinone-like structures or coupling products.

The nitro group is readily susceptible to reduction under various conditions, offering a pathway to a range of products with different oxidation states of the nitrogen atom. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas, is a common method for the complete reduction of the nitro group to an amino group, yielding 2-amino-4-bromo-6-(trifluoromethoxy)phenol.

Alternatively, selective reduction to intermediate species like nitroso or hydroxylamino derivatives can be achieved using specific reducing agents. For instance, metallic reducing agents like tin (Sn) or iron (Fe) in acidic media are often employed for the reduction of nitroarenes to anilines. The choice of reducing agent and the control of reaction parameters are crucial in determining the final product.

Table 1: Potential Reduction Products of this compound

| Reducing Agent | Potential Product |

| H₂, Pd/C | 2-Amino-4-bromo-6-(trifluoromethoxy)phenol |

| Sn, HCl | 2-Amino-4-bromo-6-(trifluoromethoxy)phenol |

| Fe, NH₄Cl | 2-Amino-4-bromo-6-(trifluoromethoxy)phenol |

| Na₂S₂O₄ | 2-Amino-4-bromo-6-(trifluoromethoxy)phenol |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The bromine atom on the aromatic ring of this compound serves as a versatile handle for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example, enabling the formation of biaryl structures by reacting the aryl bromide with an organoboron compound. libretexts.org

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org The presence of both electron-withdrawing nitro and trifluoromethoxy groups can influence the rate of the oxidative addition step.

A typical Suzuki-Miyaura reaction involving this compound would utilize a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate with a suitable phosphine ligand, in the presence of a base and a solvent. The choice of base (e.g., carbonates, phosphates, or hydroxides) and solvent (e.g., toluene, dioxane, or aqueous mixtures) can significantly impact the reaction efficiency and yield. ikm.org.my

Table 2: Representative Suzuki-Miyaura Coupling Reaction Parameters

| Component | Example |

| Aryl Halide | This compound |

| Organoboron Reagent | Phenylboronic acid |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, DMF |

Recent advancements have demonstrated that nitroarenes themselves can participate in Suzuki-Miyaura couplings, where the nitro group acts as the leaving group. mdpi.com This opens up the possibility for sequential couplings on the this compound scaffold, first at the C-Br bond and subsequently at the C-NO₂ bond under different catalytic conditions.

Intramolecular Rearrangements and Cyclization Pathways

The strategic positioning of the functional groups in this compound and its derivatives can lead to intramolecular rearrangements and cyclization reactions, providing access to heterocyclic structures.

A key transformation in this regard is the reduction of the nitro group to an amine, as previously discussed. The resulting 2-amino-4-bromo-6-(trifluoromethoxy)phenol is a valuable intermediate for cyclization reactions. For instance, reaction with a suitable one-carbon electrophile, such as a carboxylic acid derivative or a phosgene equivalent, can lead to the formation of a benzoxazole ring system.

The intramolecular cyclization of 2-aminophenols is a well-established method for the synthesis of benzoxazoles. nih.gov The reaction typically proceeds via the formation of an intermediate amide or carbamate, which then undergoes cyclization with the elimination of a small molecule, such as water. The presence of the trifluoromethoxy group may influence the reactivity of the phenolic hydroxyl and the amino group, potentially affecting the ease of cyclization.

Table 3: Potential Intramolecular Cyclization Products

| Starting Material | Reagent | Product |

| 2-Amino-4-bromo-6-(trifluoromethoxy)phenol | Acetic anhydride | 2-Methyl-5-bromo-7-(trifluoromethoxy)benzoxazole |

| 2-Amino-4-bromo-6-(trifluoromethoxy)phenol | Phosgene | 5-Bromo-7-(trifluoromethoxy)benzoxazol-2(3H)-one |

| 2-Amino-4-bromo-6-(trifluoromethoxy)phenol | Carbon disulfide | 5-Bromo-7-(trifluoromethoxy)benzoxazole-2-thiol |

Structural Elucidation and Advanced Spectroscopic Characterization of 4 Bromo 2 Nitro 6 Trifluoromethoxy Phenol

Vibrational Spectroscopy for Functional Group Analysis (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol is characterized by a series of absorption bands that correspond to the specific vibrational modes of its constituent parts, including the trifluoromethoxy group, the nitro group, and the substituted aromatic ring.

Characteristic Vibrational Modes of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is a unique substituent known for its strong electron-withdrawing nature. Its presence in the molecule gives rise to several distinct and intense absorption bands in the FT-IR spectrum. The C-F stretching vibrations within this group are particularly prominent and typically appear in the region of 1250-1000 cm⁻¹. For related aromatic compounds, strong absorptions corresponding to the C-O-C stretching of a trifluoromethoxy group have been reported at approximately 1237 cm⁻¹ and 1186 cm⁻¹ hmdb.ca. These intense bands are a key diagnostic feature for the presence of the trifluoromethoxy moiety.

Analysis of Nitro and Aromatic Ring Frequencies

The nitro (NO₂) group, another potent electron-withdrawing group, provides two strong and easily identifiable absorption bands. For aromatic nitro compounds, these bands correspond to the asymmetric and symmetric stretching vibrations of the N-O bonds.

Asymmetric NO₂ Stretch: This is typically the stronger of the two bands and is expected to appear in the 1550-1475 cm⁻¹ range chemicalbook.com. For similar structures, this peak has been observed around 1530 cm⁻¹ researchgate.net.

Symmetric NO₂ Stretch: This band appears at a lower wavenumber, generally between 1360-1290 cm⁻¹ chemicalbook.com. A representative compound shows this absorption at 1354 cm⁻¹ researchgate.net.

The vibrations of the benzene ring also contribute to the spectrum. C-H stretching vibrations on the aromatic ring typically occur above 3000 cm⁻¹. The C-C stretching vibrations within the ring usually appear in the 1600-1450 cm⁻¹ region. Furthermore, the substitution pattern on the benzene ring influences the positions of C-H out-of-plane bending bands in the lower frequency region of the spectrum.

A summary of expected FT-IR vibrational frequencies is presented below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H Stretch (Phenol) | 3600-3200 (Broad) |

| C-H Stretch (Aromatic) | 3100-3000 |

| Asymmetric NO₂ Stretch | 1550-1475 |

| C=C Stretch (Aromatic) | 1600-1450 |

| Symmetric NO₂ Stretch | 1360-1290 |

| C-O-C Stretch (Trifluoromethoxy) | ~1240, ~1180 |

| C-F Stretch (Trifluoromethoxy) | 1250-1000 |

| C-Br Stretch | 700-500 |

Electronic Absorption Spectroscopy for Optical Properties (UV-Vis)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Nitrophenols are known to be chromophoric, absorbing light in the ultraviolet and visible regions. The absorption spectrum of this compound is influenced by its various substituents.

In a neutral or acidic solution, nitrophenols typically exhibit an absorption maximum in the UV region, often around 320 nm researchgate.net. This absorption corresponds to electronic transitions within the substituted benzene ring. Upon deprotonation of the phenolic hydroxyl group in a basic medium, a bathochromic (red) shift is observed. This shift is due to the formation of the phenolate ion, which extends the conjugated system and results in a new, strong absorption band at a longer wavelength, typically around 400 nm researchgate.net. This pH-dependent color change is a characteristic feature of nitrophenols.

| Condition | Expected λₘₐₓ (nm) | Observed Color |

| Neutral/Acidic (Phenol form) | ~320 | Colorless/Pale Yellow |

| Basic (Phenolate form) | ~400 | Yellow/Deep Yellow |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure

NMR spectroscopy is an indispensable tool for determining the precise structure of a molecule by mapping the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the phenolic proton and the two aromatic protons.

Phenolic Proton (-OH): This proton will appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration, but is typically found in the downfield region.

Aromatic Protons: The molecule has two protons on the aromatic ring. Due to the substitution pattern, these two protons are not equivalent and are expected to appear as two distinct signals, likely doublets, resulting from coupling to each other. Their chemical shifts will be significantly downfield due to the deshielding effects of the electron-withdrawing nitro, bromo, and trifluoromethoxy groups. Based on the structure of 4-bromo-2-nitrophenol (B183274), the aromatic protons would likely appear in the range of 7.0-8.5 ppm chemicalbook.com.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum will provide information about each unique carbon atom in the molecule.

Aromatic Carbons: Six distinct signals are expected for the six carbons of the benzene ring. The chemical shifts will be influenced by the attached substituents. The carbons directly bonded to the electronegative oxygen, bromine, and nitro groups (C-O, C-Br, C-NO₂) will have characteristic chemical shifts. For example, the carbon attached to the hydroxyl group (C1) in similar nitrophenols can appear as far downfield as 163 ppm.

Trifluoromethoxy Carbon (-OCF₃): The carbon of the trifluoromethoxy group will show a characteristic quartet splitting pattern due to coupling with the three adjacent fluorine atoms (¹JCF). This signal is expected to be in the range of 120-130 ppm.

A table of expected ¹³C NMR signals is provided below.

| Carbon Atom | Expected Chemical Shift (ppm) Range | Expected Multiplicity |

| C-OH | 155-165 | Singlet |

| C-NO₂ | 135-145 | Singlet |

| C-Br | 110-120 | Singlet |

| C-OCF₃ | 140-150 | Quartet (due to C-F coupling) |

| Aromatic CH | 115-130 | Singlet |

| Trifluoromethoxy Carbon (-C F₃) | 120-130 | Quartet (¹JCF) |

Synthesis and Academic Research Applications of Derivatized 4 Bromo 2 Nitro 6 Trifluoromethoxy Phenol Analogs

Design and Synthetic Strategies for Analog Development

The development of analogs of 4-bromo-2-nitro-6-(trifluoromethoxy)phenol hinges on strategic chemical synthesis. The core structure is typically assembled through sequential reactions, including nitration, halogenation, and trifluoromethoxylation of a phenol (B47542) precursor. The order of these steps is crucial for achieving the desired substitution pattern due to the directing effects of the existing functional groups on the aromatic ring.

For instance, the synthesis of related nitrophenols often involves the direct nitration of a substituted phenol. A common method is the use of a nitrating mixture, such as concentrated sulfuric acid and nitric acid, applied to a bromo- or fluoro-substituted phenol at controlled temperatures. google.com Similarly, bromination can be achieved using reagents like N-bromosuccinimide or a combination of bromine and hydrogen peroxide. google.com The introduction of the trifluoromethoxy group (-OCF3) is more complex and can be accomplished through various methods, including the reaction of phenols with reagents like carbon tetrafluoride in the presence of a catalyst or via a two-step process involving the conversion of the phenol to a xanthate followed by reaction with a fluoride source. nih.govbeilstein-journals.org

Structural Modifications for Modulating Chemical Reactivity

The reactivity of the this compound scaffold is governed by the interplay of its substituents. Each group can be systematically modified to fine-tune the molecule's chemical properties for specific applications.

The Nitro Group (-NO2): As a strong electron-withdrawing group, the nitro substituent significantly decreases the electron density of the benzene ring, making it less susceptible to further electrophilic aromatic substitution. mdpi.comstackexchange.com However, it activates the ring towards nucleophilic aromatic substitution. The nitro group can also be chemically reduced to an amino group (-NH2), a versatile functional handle for building more complex molecules. This transformation dramatically alters the electronic properties, as the amino group is strongly electron-donating.

The Bromo Group (-Br): The bromine atom is an ortho-, para-directing deactivator. Its primary role in analog design is often as a site for cross-coupling reactions, such as Suzuki or Heck couplings. nbinno.com This allows for the attachment of a wide variety of other molecular fragments, from simple alkyl chains to complex heterocyclic systems. The bromine itself can also be replaced by other halogens to study the effect of halogen size and electronegativity on molecular interactions.

The Trifluoromethoxy Group (-OCF3): This group is strongly electron-withdrawing and highly lipophilic. nbinno.commdpi.com Modifying or replacing this group can have profound effects on a molecule's solubility, metabolic stability, and ability to cross biological membranes. nbinno.com Synthetic strategies might involve replacing it with a trifluoromethyl (-CF3) group or other fluorinated alkyl ethers to probe the effects of these changes on biological activity. chemistryviews.org

The Phenolic Hydroxyl Group (-OH): The acidic proton of the hydroxyl group can be replaced by alkyl or aryl groups to form ethers, or the group can be converted into an ester. These modifications eliminate the acidity and hydrogen-bond donating capability of the phenol, which can be critical for modulating interactions with biological targets. For example, substituted phenols are often used as intermediates in the synthesis of nitrophenyl-substituted diphenyl ethers, a class of compounds with herbicidal activity. google.com

| Modification Site | Potential Modification | Purpose/Effect on Reactivity |

|---|---|---|

| Nitro Group (-NO2) | Reduction to Amino (-NH2) | Switches from electron-withdrawing to electron-donating; provides a nucleophilic handle for further synthesis. |

| Bromo Group (-Br) | Participation in Cross-Coupling Reactions (e.g., Suzuki, Heck) | Allows for the introduction of diverse and complex molecular fragments. nbinno.com |

| Bromo Group (-Br) | Replacement with other Halogens (Cl, I) | Modulates halogen bonding potential and steric/electronic properties. |

| Trifluoromethoxy Group (-OCF3) | Replacement with other Fluoroalkyl Ethers (-OCHF2, -OCF2CF3) | Fine-tunes lipophilicity, metabolic stability, and electronic effects. nbinno.commdpi.com |

| Phenolic Hydroxyl (-OH) | Conversion to Ether (-OR) or Ester (-OC(O)R) | Removes acidity; alters hydrogen bonding capability and steric profile. google.com |

Incorporation into Complex Molecular Architectures

The functional groups on the this compound ring serve as versatile handles for incorporating this scaffold into larger, more complex molecules. The bromine atom is particularly useful for this purpose, enabling palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. nbinno.com This allows the phenolic core to be linked to other aromatic or heterocyclic systems, peptides, or polymeric structures.

Furthermore, the reduction of the nitro group to an amine provides a nucleophilic center that can be used to form amides, sulfonamides, or imines, effectively extending the molecular framework. Such strategies are fundamental in building libraries of compounds for screening in drug discovery and materials science. For example, o-nitrophenol derivatives are key precursors for o-aminophenols, which are monomers used in the preparation of high-temperature-stable polymers like polybenzoxazoles. google.com

Role in Medicinal Chemistry Research as Chemical Probes

In medicinal chemistry, "chemical probes" are small molecules designed to interact with a specific biological target, such as an enzyme or receptor, to study its function. The structural and electronic features of this compound analogs make them excellent candidates for development as chemical probes. acs.org The strategic incorporation of fluorine-containing groups is a widely used tactic in drug design to enhance properties like metabolic stability, binding affinity, and membrane permeability. pharmacyjournal.orgnih.gov Fluorinated phenols, for instance, have been investigated as pH-sensitive probes. rsc.org

Chemical Optimization for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. Analogs of this compound provide a rich platform for systematic SAR exploration.

By synthesizing a series of analogs where each functional group is systematically altered, researchers can dissect the contribution of each part of the molecule to its interaction with a biological target. For example, one could investigate the importance of the bromine at position 4 by replacing it with hydrogen, chlorine, or a methyl group. Similarly, the position of the nitro group could be moved around the ring to determine the optimal arrangement for activity. The trifluoromethoxy group could be compared to a methoxy, trifluoromethyl, or hydrogen to understand the role of its unique electronic and lipophilic properties. Preliminary SAR studies on related structures like 3-arylcoumarins have shown that the nature and position of bromo and nitro substituents significantly impact antibacterial activity. mdpi.com

| Position | Original Group | Hypothetical Analogs for SAR Study | Property Being Probed |

|---|---|---|---|

| 2 | -NO2 | -NH2, -CN, -H | Role of electron withdrawal, hydrogen bonding. |

| 4 | -Br | -H, -Cl, -CH3, -I | Halogen bonding, steric bulk, lipophilicity. nih.gov |

| 6 | -OCF3 | -OCH3, -CF3, -F, -H | Lipophilicity, metabolic stability, electronic effects. nbinno.commdpi.com |

| 1 | -OH | -OCH3, -OC(O)CH3 | Hydrogen bond donation, acidity. |

Exploration of Halogen Bonding and Fluorine Effects on Molecular Interactions

The presence of both bromine and a trifluoromethoxy group on the phenol ring allows for the study of specific non-covalent interactions that are of great interest in drug design.

Halogen Bonding: A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the "σ-hole") and a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom. nih.govwikipedia.org The bromine atom in the 4-position of the ring is a potential halogen bond donor. The strength of this interaction can be tuned by changing the halogen (I > Br > Cl > F). nih.gov By incorporating these analogs into potential drug candidates, researchers can explore whether a halogen bond with a specific amino acid residue in a protein's binding pocket contributes to binding affinity and selectivity. The directionality of halogen bonds makes them a powerful tool in rational drug design and crystal engineering. wikipedia.orgacs.org

Precursors for Agrochemical Development

The field of agrochemical research constantly seeks new molecules with potent and selective herbicidal, fungicidal, or insecticidal properties. Substituted nitrophenols have a long history as precursors and active ingredients in this area. For example, p-nitrophenol is a known precursor to the herbicide fluorodifen and the pesticide parathion. wikipedia.org

The structural motifs present in this compound are commonly found in active agrochemicals. The combination of halogens and nitro groups on a phenolic ring is a well-established toxophore. A patent for the closely related compound, 2-bromo-4-fluoro-6-nitrophenol, describes its broad-spectrum fungicidal activity and inhibitory effects on weeds. google.com The synthesis method detailed in the patent involves the nitration of 2-bromo-4-fluorophenol, highlighting a direct synthetic pathway to this class of agrochemically relevant compounds. google.com The trifluoromethoxy group, in particular, is becoming increasingly important in agrochemical research for its ability to enhance stability and biological activity. beilstein-journals.org Therefore, analogs of this compound are logical candidates for synthesis and screening in the development of new crop protection agents.

Synthesis of Fluorinated Heterocyclic Motifs for Agrochemical Applications

The introduction of fluorine into agrochemicals is a well-established strategy for enhancing their efficacy. researchgate.netresearchgate.net Fluorine's high electronegativity and the strength of the carbon-fluorine bond can lead to profound changes in a molecule's physical, chemical, and biological properties, including increased metabolic stability, enhanced binding affinity to target enzymes, and improved transport characteristics within plants. digitellinc.comnih.gov

While direct synthetic routes utilizing this compound for the creation of agrochemical heterocyclic motifs are not extensively detailed in publicly available literature, the general chemical nature of this substituted phenol provides a clear pathway for its potential use. The nitro group can be readily reduced to an amine, and the phenolic hydroxyl group offers a site for etherification or esterification. The bromo-substituent provides a handle for cross-coupling reactions. These functionalities make it a versatile precursor for a variety of heterocyclic systems.

For instance, the reduction of the nitro group to form 2-amino-4-bromo-6-(trifluoromethoxy)phenol would yield a valuable intermediate. This aminophenol could then undergo condensation reactions with various electrophiles to construct a range of heterocyclic cores that are prevalent in modern agrochemicals. nih.gov

Table 1: Potential Heterocyclic Scaffolds from this compound Derivatives

| Precursor Derivative | Reactant | Resulting Heterocyclic Motif | Potential Agrochemical Class |

| 2-Amino-4-bromo-6-(trifluoromethoxy)phenol | 1,3-Dicarbonyl Compound | Benzoxazole | Fungicide, Herbicide |

| 2-Amino-4-bromo-6-(trifluoromethoxy)phenol | Phosgene or equivalent | Benzoxazolone | Herbicide |

| 2-Amino-4-bromo-6-(trifluoromethoxy)phenol | Dichloromethane derivative | Benzoxazine | Fungicide |

The trifluoromethoxy group (-OCF3) is particularly valuable in agrochemical design. It is lipophilic and metabolically stable, which can enhance the bioavailability and half-life of the active ingredient.

Functional Materials Research

The unique electronic and physical properties conferred by the combination of bromine, a nitro group, and a trifluoromethoxy group on a phenolic ring make derivatives of this compound attractive candidates for research in functional materials.

Components in Organic Electronic Materials (e.g., Organic Light-Emitting Diodes)

In the realm of organic electronics, molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are crucial for designing efficient devices like Organic Light-Emitting Diodes (OLEDs). The electron-withdrawing nature of the nitro and trifluoromethoxy groups, combined with the heavy atom effect of bromine, can be exploited to tune these frontier molecular orbitals.

While direct application of this compound in OLEDs is not documented, analogous brominated and nitrated aromatic compounds are known to be useful as intermediates for creating materials with specific electronic properties. For example, the bromo-substituent allows for the introduction of the molecule into larger conjugated systems via cross-coupling reactions, a common strategy for building OLED host and emitter materials. The nitro group, being strongly electron-withdrawing, can be used to create electron-transporting materials or to modify the emission color of fluorescent or phosphorescent emitters.

Table 2: Potential Roles of Derivatized this compound in OLEDs

| Derivative Type | Potential Function in OLED | Rationale |

| Cross-coupled polymer | Host Material | The bulky trifluoromethoxy group could prevent aggregation, leading to improved film morphology and device lifetime. |

| Metal-complexed ligand | Phosphorescent Emitter | The heavy bromine atom could enhance spin-orbit coupling, favoring phosphorescence for higher device efficiency. |

| Reduced amino-derivative | Hole-Transporting Material | The resulting aromatic amine is a common building block for hole-transporting layers. |

Building Blocks for Polymeric Systems (e.g., Polyimide Resins)

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. The synthesis of polyimides typically involves the polycondensation of a diamine with a dianhydride.

A key step in utilizing this compound for polyimide synthesis would be its conversion to a diamine. This could be envisioned through a multi-step synthesis, for example, by first coupling two molecules of the phenol through a suitable linker and then reducing the nitro groups.

The incorporation of the trifluoromethoxy group is particularly advantageous for advanced polyimides. It can lower the dielectric constant, reduce moisture absorption, and improve the solubility of the resulting polymer, making it easier to process into thin films and coatings for microelectronics applications. The bromine atom could also be used to impart flame-retardant properties to the final polymer.

Table 3: Predicted Properties of Polyimides Derived from this compound Analogs

| Property | Predicted Influence of Trifluoromethoxy and Bromo Groups |

| Thermal Stability | High, characteristic of polyimides. |

| Dielectric Constant | Lowered due to the presence of the -OCF3 group. |

| Moisture Absorption | Reduced due to the hydrophobic nature of the -OCF3 group. |

| Solubility | Improved in organic solvents. |

| Flame Retardancy | Enhanced due to the presence of bromine. |

Q & A

Q. Validation Techniques :

- HPLC-MS : Confirm molecular weight (C₇H₃BrF₃NO₃, MW 306.01) and detect impurities.

- ¹H/¹³C NMR : Compare chemical shifts with PubChem data for nitro (δ ~8.2 ppm) and trifluoromethoxy (δ ~120–125 ppm in ¹³C) groups .

- Elemental Analysis : Verify Br (26.1%), F (18.7%), and N (4.6%) composition.

Advanced: How do steric and electronic effects of the trifluoromethoxy group influence regioselectivity in further functionalization?

Methodological Answer:

The trifluoromethoxy (–OCF₃) group is both electron-withdrawing (via inductive effects) and sterically bulky, directing electrophilic substitution to the meta position relative to itself. For example:

- Suzuki Coupling : Palladium-catalyzed coupling with aryl boronic acids favors the position ortho to bromine due to –OCF₃'s steric hindrance.

- Nitro Reduction : Use H₂/Pd-C in ethanol to selectively reduce the nitro group to –NH₂ without affecting –OCF₃. Monitor progress via FT-IR (loss of NO₂ stretch at ~1520 cm⁻¹) .

Contradiction Note : Some studies suggest –OCF₃ may destabilize intermediates in SNAr reactions, requiring higher temperatures (80–100°C) . Validate with kinetic studies under varying conditions.

Basic: Which spectroscopic techniques are most effective for distinguishing positional isomers of this compound?

Methodological Answer:

- ¹⁹F NMR : The trifluoromethoxy group exhibits distinct coupling patterns. For example, in this compound, the –OCF₃ resonance appears as a singlet (δ ~ -58 ppm), whereas ortho-substituted isomers show splitting due to adjacent protons .

- X-ray Crystallography : Resolve ambiguity via SHELXL refinement of single crystals. Compare bond lengths (C–Br: ~1.89 Å) and angles with deposited structures in the Cambridge Structural Database .

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to compute Fukui indices and electrostatic potential maps. The nitro group’s meta-directing effect and –OCF₃’s electron withdrawal create a reactive site at the bromine position.

- Transition State Analysis : Simulate SNAr mechanisms with explicit solvent models (e.g., DMSO) to assess activation energies. Validate with experimental kinetics .

Table 1 : Computed Reactivity Parameters

| Position | Fukui Index (f⁻) | Charge Density (e) |

|---|---|---|

| Br | 0.45 | -0.32 |

| NO₂ | 0.12 | +0.18 |

Basic: What are the recommended storage conditions to prevent degradation?

Methodological Answer:

- Light Sensitivity : Store in amber vials at -20°C; UV-Vis spectroscopy shows decomposition above 40°C or under UV light (λmax = 290 nm).

- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of –OCF₃. Monitor via Karl Fischer titration .

Advanced: How can crystallographic data resolve disputes about hydrogen bonding networks in this compound?

Methodological Answer:

- Single-Crystal Analysis : Grow crystals via slow evaporation in EtOAc/hexane. Use SHELXL-2018 for refinement, focusing on O–H···O/N hydrogen bonds (distance: 2.6–3.0 Å).

- ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess disorder in the nitro group. Compare with Acta Crystallographica Section E standards .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.